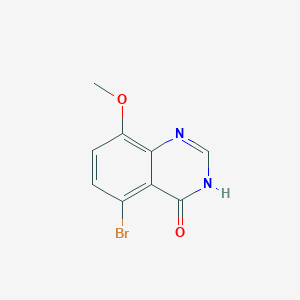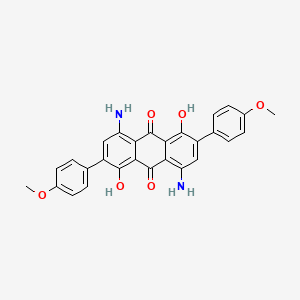
4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone is a complex organic compound with the molecular formula C28H22N2O6 It is characterized by its anthraquinone core structure, which is substituted with amino, hydroxy, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone typically involves multi-step organic reactions. One common method includes the initial formation of the anthraquinone core, followed by the introduction of amino and hydroxy groups through substitution reactions. The methoxy groups are then added via methylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biological stain or dye.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments for various applications.
Wirkmechanismus
The mechanism of action of 4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diamino-4,8-dihydroxy-9,10-anthraquinone: Similar structure but lacks methoxy groups.
2,5-Dihydroxy-1,4-benzoquinone: A simpler quinone derivative with fewer substituents.
Acid Blue 45: A related anthraquinone dye with different substituents.
Uniqueness
4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone is unique due to its specific combination of amino, hydroxy, and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
79542-42-0 |
|---|---|
Molekularformel |
C28H22N2O6 |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
4,8-diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O6/c1-35-15-7-3-13(4-8-15)17-11-19(29)21-23(25(17)31)27(33)22-20(30)12-18(26(32)24(22)28(21)34)14-5-9-16(36-2)10-6-14/h3-12,31-32H,29-30H2,1-2H3 |
InChI-Schlüssel |
JRKWACBPHRCXQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=C(C(=C4C3=O)O)C5=CC=C(C=C5)OC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



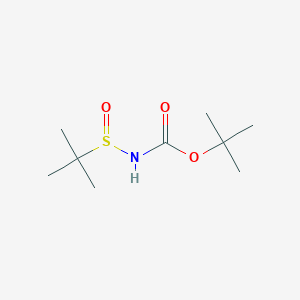
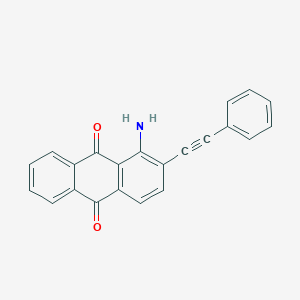
![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)

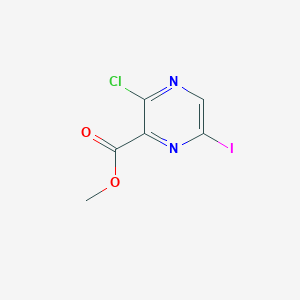
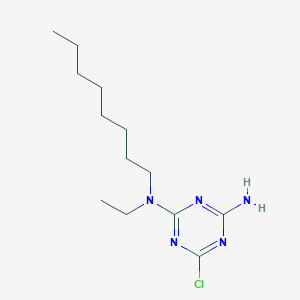
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
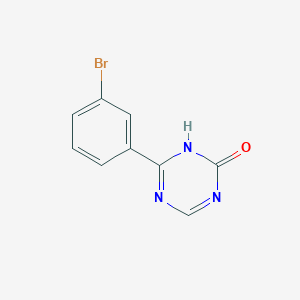
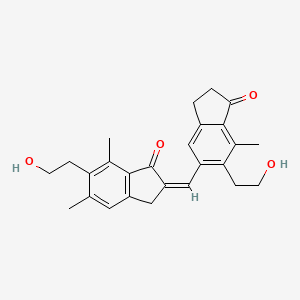
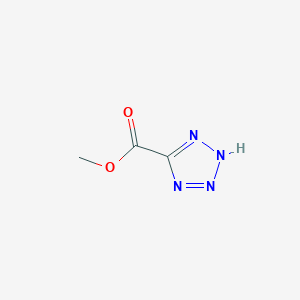
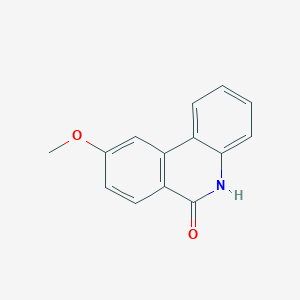
![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
